Heptafluoropropyl pentafluoropropanoate
Description
Heptafluoropropyl pentafluoropropanoate is a fluorinated ester characterized by a heptafluoropropyl group bonded to a pentafluoropropanoate backbone. Such compounds are typically utilized in high-performance materials, surfactants, and environmental remediation technologies due to their chemical stability and resistance to thermal degradation .
Properties
CAS No. |
296758-60-6 |
|---|---|
Molecular Formula |
C6F12O2 |
Molecular Weight |
332.04 g/mol |
IUPAC Name |
1,1,2,2,3,3,3-heptafluoropropyl 2,2,3,3,3-pentafluoropropanoate |
InChI |
InChI=1S/C6F12O2/c7-2(8,4(11,12)13)1(19)20-6(17,18)3(9,10)5(14,15)16 |
InChI Key |
VKIGDTVJEITBBG-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)F)OC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Note: Data for this compound are extrapolated from structurally similar compounds.
Structural and Functional Differences
- Heptafluoropropyl Trifluorovinyl Ether: Contains a vinyl ether group, making it reactive in polymerization reactions. Its lower molecular weight (157.2 g/mol) compared to this compound suggests reduced thermal stability .
- 3,3,4,4,5,5,5-Heptafluoro-2-pentanone: A fluorinated ketone with a boiling point of 63–64°C, significantly lower than the estimated range for this compound. This volatility limits its use in high-temperature applications .
- Potassium Perfluorobutanesulfonate: A sulfonate salt with ionic character, contrasting with the ester-based this compound. This difference enhances its solubility in polar matrices but reduces compatibility with nonpolar systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
